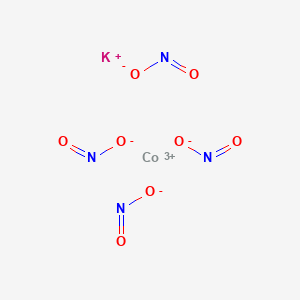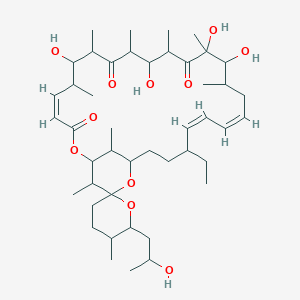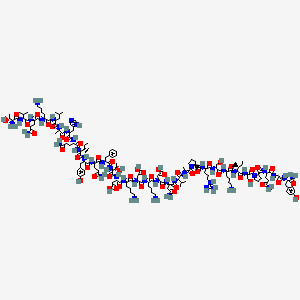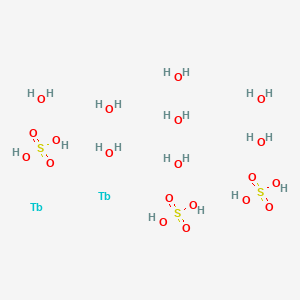
sulfuric acid;terbium;octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid;terbium;octahydrate is a compound that combines sulfuric acid, terbium, and water molecules in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid;terbium;octahydrate typically involves the reaction of terbium(III,IV) oxide with concentrated sulfuric acid. This reaction results in the formation of terbium(III) sulfate, which can crystallize as colorless octahydrate crystals in water . The reaction conditions often include controlled temperatures and concentrations to ensure the formation of the desired hydrate.
Industrial Production Methods
Industrial production of sulfuric acid involves two primary methods: the Lead Chamber process and the Contact process . The Lead Chamber process, although largely supplanted by the Contact process, was historically significant for large-scale production. The Contact process is more efficient and involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by absorption in water to produce sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid;terbium;octahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reaction conditions often involve specific temperatures and pH levels to facilitate the desired chemical transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the reaction of terbium(III,IV) oxide with sulfuric acid produces terbium(III) sulfate .
Scientific Research Applications
Sulfuric acid;terbium;octahydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of sulfuric acid;terbium;octahydrate involves its interaction with molecular targets through various pathways. In biological systems, terbium ions can interact with proteins and nucleic acids, leading to changes in their structure and function . The compound’s fluorescence properties are particularly useful in imaging and diagnostic applications, where it can be used to track molecular interactions and processes .
Comparison with Similar Compounds
Sulfuric acid;terbium;octahydrate can be compared with other similar compounds, such as terbium(III) sulfate and other lanthanide sulfates. These compounds share some chemical properties but differ in their specific applications and reactivity. For example, terbium(III) sulfate is isostructural with praseodymium compounds and exhibits similar crystallization behavior . the unique combination of sulfuric acid and terbium in the octahydrate form provides distinct advantages in certain research and industrial applications .
Similar Compounds
Terbium(III) sulfate: Similar in structure and properties, used in various chemical and industrial applications.
Praseodymium sulfate: Isostructural with terbium(III) sulfate, used in similar applications.
Other lanthanide sulfates: Share similar chemical properties and are used in various research and industrial processes.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
sulfuric acid;terbium;octahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Tb/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENWIIRYHSATJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Tb].[Tb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H22O20S3Tb2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
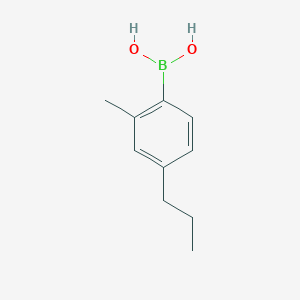
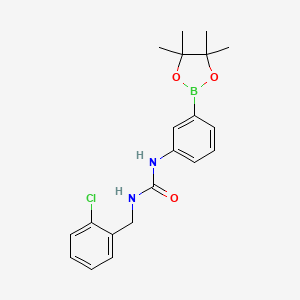
![4-Morpholinecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083944.png)
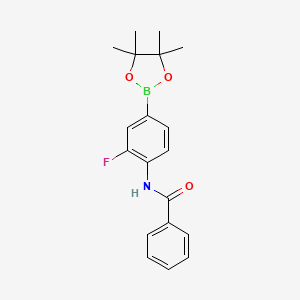
![Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B8083947.png)
![Hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-](/img/structure/B8083957.png)
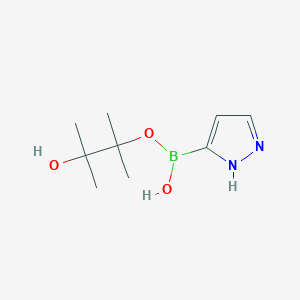
![(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoicacid](/img/structure/B8083972.png)
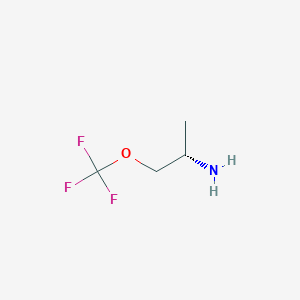
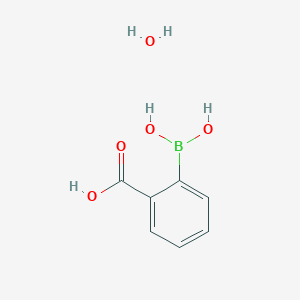
![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(triphenylmethyl)amino)propanoate](/img/structure/B8083993.png)
